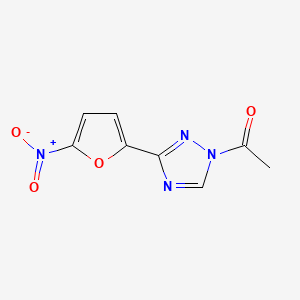
1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)- is a heterocyclic compound that contains a triazole ring and a nitrofuran moiety. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)- typically involves the reaction of 1-acetyl-3-(5-nitro-2-furyl) hydrazine with formic acid or formamide under specific conditions. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the triazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)- involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)- can be compared with other similar compounds such as:
1H-1,2,4-Triazole: A simpler triazole compound without the nitrofuran moiety, used in various chemical and biological applications.
3-Nitro-1H-1,2,4-triazole: A related compound with a nitro group on the triazole ring, exhibiting similar but distinct chemical and biological properties.
1,2,4-Triazole-3-thiol: A triazole derivative with a thiol group, used in coordination chemistry and as a building block for more complex molecules.
These comparisons highlight the unique features of 1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)-, such as its combined triazole and nitrofuran functionalities, which contribute to its diverse applications and biological activities.
Properties
Molecular Formula |
C8H6N4O4 |
|---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
1-[3-(5-nitrofuran-2-yl)-1,2,4-triazol-1-yl]ethanone |
InChI |
InChI=1S/C8H6N4O4/c1-5(13)11-4-9-8(10-11)6-2-3-7(16-6)12(14)15/h2-4H,1H3 |
InChI Key |
FCMWZURFINDRRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


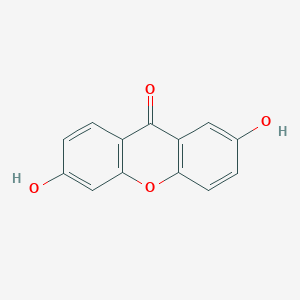
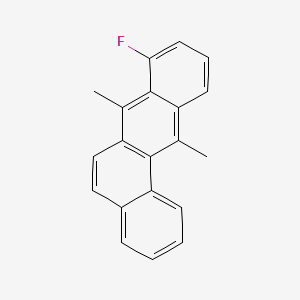

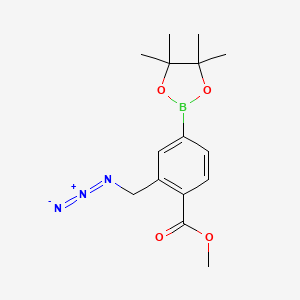
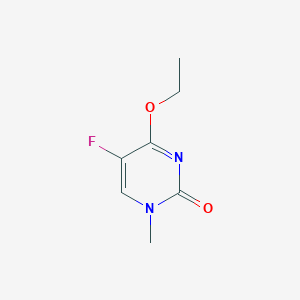
![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
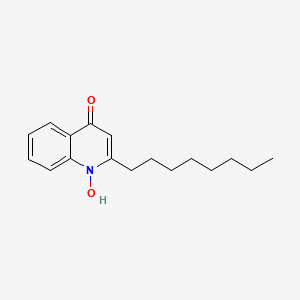
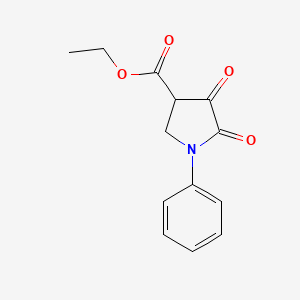
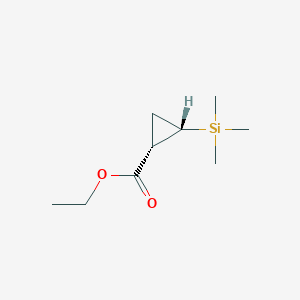
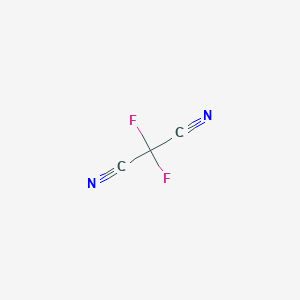
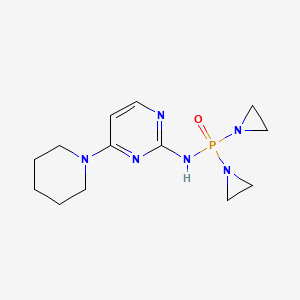

![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)
